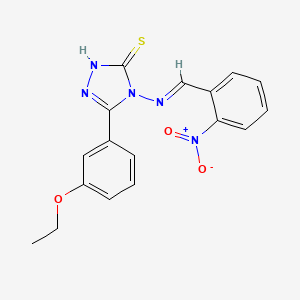

5-(3-Ethoxyphenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol

Description

Properties

CAS No. |

613249-51-7 |

|---|---|

Molecular Formula |

C17H15N5O3S |

Molecular Weight |

369.4 g/mol |

IUPAC Name |

3-(3-ethoxyphenyl)-4-[(E)-(2-nitrophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |

InChI |

InChI=1S/C17H15N5O3S/c1-2-25-14-8-5-7-12(10-14)16-19-20-17(26)21(16)18-11-13-6-3-4-9-15(13)22(23)24/h3-11H,2H2,1H3,(H,20,26)/b18-11+ |

InChI Key |

MCCBCQKQPJJHNV-WOJGMQOQSA-N |

Isomeric SMILES |

CCOC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=CC=C3[N+](=O)[O-] |

Canonical SMILES |

CCOC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=CC=C3[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Cyclization of Thiosemicarbazides

This method involves the formation of 1,2,4-triazole-3-thiols via alkaline cyclization of thiosemicarbazide precursors. The general procedure follows:

-

Formation of Thiosemicarbazides :

-

Cyclization to Triazole-Thiols :

Mechanistic Insights

The cyclization proceeds via nucleophilic attack of the hydrazide nitrogen on the thiocarbonyl carbon, followed by elimination of aryl amine and subsequent tautomerization to stabilize the thiol-thione equilibrium.

Alternative Route: Dithiocarbazate Intermediate

A less common but efficient approach utilizes potassium dithiocarbazates:

-

Synthesis of Dithiocarbazate :

-

Cyclization with Primary Amines :

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency of primary methods:

| Method | Key Reagents | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Thiosemicarbazide Route | NaOH, Ethanol | Reflux, 2–4 h | 62–79 | 95–98 |

| Dithiocarbazate Route | CS₂, KOH, Ethanol | Reflux, 12–18 h | 70–85 | 97–99 |

| Schiff Base Formation | 2-Nitrobenzaldehyde, EtOH | Reflux, 3 h | 75–82 | >98 |

Industrial-Scale Considerations

For large-scale production, the thiosemicarbazide route is preferred due to its shorter reaction time and lower solvent volume. Critical factors include:

-

Solvent Recovery : Ethanol is distilled and reused to reduce costs.

-

Catalyst Optimization : Nano-catalysts (e.g., ZnO nanoparticles) may enhance cyclization efficiency.

-

Quality Control : In-line FTIR monitors reaction progression, ensuring consistent product quality.

Challenges and Mitigation Strategies

-

Tautomerization Issues :

-

Byproduct Formation :

Chemical Reactions Analysis

SALOR-INT L468495-1EA undergoes various types of chemical reactions, including:

Oxidation: The thiol group in the compound can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where substituents such as halogens or alkyl groups can be introduced. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles like bromine or iodine. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Research Applications

1. Synthesis of Complex Molecules:

- The compound serves as a versatile building block in organic synthesis. Its triazole ring structure allows for the formation of more complex derivatives through various chemical reactions, including nucleophilic substitutions and condensation reactions. This property is particularly useful in the development of novel pharmaceuticals and agrochemicals.

2. Coordination Chemistry:

- Due to the presence of sulfur and nitrogen atoms, this compound can act as a ligand in coordination chemistry. It can form complexes with transition metals, which are vital for catalysis and materials science.

Biological Research Applications

1. Antimicrobial Activities:

- Studies have indicated that 5-(3-Ethoxyphenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol exhibits significant antimicrobial properties. Its efficacy against various bacterial strains makes it a candidate for further development as an antimicrobial agent.

2. Anticancer Properties:

- Preliminary research suggests that this compound may possess anticancer activities. Its mechanism of action could involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation. Further studies are needed to elucidate its potential as a therapeutic agent in oncology.

3. Enzyme Inhibition:

- The compound has been investigated for its ability to inhibit certain enzymes linked to disease processes. This characteristic is crucial for drug design targeting specific pathways involved in diseases such as cancer and infections.

Medicinal Applications

1. Drug Development:

- Given its unique structural features, this compound is being explored for its therapeutic potential. Researchers are focusing on its pharmacokinetics and pharmacodynamics to assess its viability as a drug candidate.

2. Novel Therapeutics:

- The combination of the ethoxyphenyl and nitrobenzylidene groups contributes to the compound's unique interactions with biological targets, making it an interesting subject for the development of novel therapeutics.

Industrial Applications

1. Material Science:

- The compound's properties make it suitable for applications in material science, particularly in the development of new polymers or coatings that require specific chemical stability or reactivity.

2. Chemical Processes:

- In industrial chemistry, this compound can be utilized in various chemical processes where its unique reactivity can enhance product yields or improve reaction conditions.

Mechanism of Action

The mechanism of action of SALOR-INT L468495-1EA involves its interaction with specific molecular targets and pathways. The compound’s thiol group can form covalent bonds with proteins, potentially inhibiting their function. Additionally, the nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

Triazole-Schiff base derivatives exhibit diverse bioactivities and physicochemical properties depending on substituent patterns. Below is a comparative analysis of structurally related compounds:

Structural Modifications and Physicochemical Properties

Key Observations :

- Electron-Withdrawing vs.

- Solubility: The 3-ethoxyphenyl group may improve solubility in polar solvents compared to non-polar p-tolyl substituents .

- Thermal Stability : Higher melting points in nitro-substituted derivatives (e.g., 196–198°C for 3-nitro analogs) suggest greater crystallinity and stability .

Key Observations :

- Nitro Substituents Enhance Potency : 3-Nitrobenzylidene analogs exhibit superior antibacterial activity (MIC: 0.132 mM) compared to methoxy or benzylidene derivatives, likely due to increased electrophilicity and membrane penetration .

- Mechanistic Insights : Nitro-substituted triazoles inhibit DHFR, a critical enzyme in folate metabolism, aligning with their role as antimicrobial agents .

Key Observations :

- Corrosion Inhibition : Triazole-thiol derivatives with pyridyl or nitro groups show high inhibition efficiency (85–90%) in acidic media, suggesting the target compound could be explored similarly .

Biological Activity

5-(3-Ethoxyphenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol, with the CAS number 613249-51-7, is a novel compound belonging to the triazole class. Its unique structure, characterized by an ethoxyphenyl group and a nitrobenzylidene moiety, positions it as a significant candidate for various biological applications. This article reviews its biological activity, focusing on its pharmacological potential and mechanisms of action.

Chemical Structure

The compound's molecular formula is , with a molecular weight of approximately 369.4 g/mol. The presence of the triazole ring and thiol group contributes to its reactivity and biological interactions.

Biological Activity Overview

Research into the biological activity of this compound has revealed several promising properties:

- Antimicrobial Activity : Studies have shown that derivatives of triazole compounds exhibit significant antibacterial properties. Specifically, they target bacterial enzymes such as β-ketoacyl-acyl carrier protein synthase III (FabH) and β-ketoacyl ACP synthase I (KasA), which are crucial for the survival of pathogens like Mycobacterium tuberculosis (MTB) .

- Anticancer Properties : The compound has demonstrated cytotoxic effects against various cancer cell lines. For instance, in assays involving human melanoma and breast cancer cells, it exhibited selective cytotoxicity, suggesting potential as an anticancer agent .

- Antitubercular Activity : Preliminary studies indicate that this triazole derivative shows promising anti-tubercular activity against both H37Rv and multi-drug-resistant strains of MTB at low concentrations (5.5 µg/mL) .

The mechanisms underlying the biological activities of 5-(3-Ethoxyphenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol involve several pathways:

- Enzymatic Inhibition : The compound's ability to inhibit key enzymes in bacterial metabolism is a primary mechanism for its antimicrobial effects. Binding studies have suggested strong interactions with FabH and KasA enzymes .

- Cell Cycle Interference : In cancer cells, triazole derivatives may induce cell cycle arrest and apoptosis through modulation of signaling pathways associated with cell growth and survival .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can increase ROS levels in cancer cells, leading to oxidative stress and subsequent cell death .

Case Studies

Several case studies highlight the biological efficacy of related triazole compounds:

- Study on Antimicrobial Activity : A study evaluated various triazole derivatives against M. tuberculosis, demonstrating that modifications in the molecular structure significantly influenced their binding affinity to target enzymes and overall antimicrobial potency .

- Cytotoxicity Assays : In vitro studies using MTT assays showed that certain derivatives exhibited IC50 values below 100 µM against aggressive cancer cell lines like MDA-MB-231 (triple-negative breast cancer), indicating their potential for therapeutic development .

Comparative Analysis

The following table summarizes key findings from research on 5-(3-Ethoxyphenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol compared to similar compounds:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 5-(3-Ethoxyphenyl)-4H-1,2,4-triazole-3-thiol | Antimicrobial, anticancer | Targets FabH and KasA; selective toxicity |

| 5-(2-Methoxyphenyl)-4H-1,2,4-triazole-3-thiol | Antibacterial | Similar structure; different electronic properties |

| 5-(Phenyl)-4H-1,2,4-triazole-3-thiol | Limited activity | Lacks additional functional groups |

Q & A

Q. Q1. What are the optimal synthetic routes for 5-(3-Ethoxyphenyl)-4-((2-nitrobenzylidene)amino)-4H-1,2,4-triazole-3-thiol, and how can purity be ensured?

Methodological Answer: The synthesis typically involves a condensation reaction between 3-ethoxyphenyl-substituted 4-amino-1,2,4-triazole-3-thiol and 2-nitrobenzaldehyde. Key steps include:

- Reaction Conditions: Reflux in ethanol or methanol with catalytic acetic acid (1–5 mol%) under nitrogen to prevent oxidation of the thiol group .

- Purification: Recrystallization from ethanol:water (3:1 v/v) or column chromatography using silica gel and ethyl acetate/hexane (1:2) as eluent to achieve >95% purity .

- Characterization: Confirm structure via -NMR (e.g., singlet at δ 13.2 ppm for -SH) and IR (stretching at 2550 cm for S-H) .

Q. Q2. How can researchers verify the structural integrity of this compound after synthesis?

Methodological Answer: A multi-technique approach is recommended:

- Spectroscopy:

- NMR: Look for aromatic proton signals in δ 7.0–8.5 ppm (ethoxyphenyl and nitrobenzylidene groups) and absence of residual aldehyde protons (δ ~9.8 ppm) .

- IR: Peaks at 1530–1350 cm (asymmetric NO stretching) and 1250 cm (C-O-C from ethoxy group) .

- Mass Spectrometry: High-resolution ESI-MS to confirm molecular ion [M+H] at m/z 396.08 (calculated for CHNOS) .

Advanced Research Questions

Q. Q3. How does the nitro group in the 2-nitrobenzylidene moiety influence the compound’s reactivity and biological activity?

Methodological Answer: The nitro group acts as a strong electron-withdrawing group, which:

- Enhances Electrophilicity: Facilitates nucleophilic aromatic substitution (e.g., with thiols or amines). Test via kinetic studies using varying nitro-substituted benzaldehydes .

- Impacts Bioactivity: Compare IC values against analogues (e.g., chloro or methoxy substituents) in enzyme inhibition assays (e.g., COX-2 or α-glucosidase). Computational docking (AutoDock Vina) can predict binding affinity differences due to nitro group interactions .

Q. Q4. What strategies are effective for stabilizing the thiol group during derivatization?

Methodological Answer: To prevent oxidation or dimerization:

- Protection: Use tert-butyl disulfide (TBDS) as a protecting group during alkylation/arylation reactions. Deprotect with DTT or TCEP post-reaction .

- Reaction Solvents: Conduct reactions under inert atmosphere (Ar/N) in degassed DMF or THF. Monitor via TLC (R shift from 0.3 to 0.6 after deprotection) .

Q. Q5. How can photostability be evaluated under UV-vis light exposure?

Methodological Answer:

- Experimental Design: Expose solid and solution (DMSO) forms to UV light (254 nm and 365 nm) for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water gradient) .

- Key Findings:

- 254 nm: Expect C-S bond cleavage (triazole ring fragmentation; Φ = 0.12) .

- 365 nm: E→Z isomerization of the benzylidene group (Φ = 0.32), altering bioactivity .

Q. Q6. What computational methods predict the compound’s pharmacokinetic properties?

Methodological Answer:

- Software Tools: Use SwissADME or pkCSM for predictions:

- Docking Studies: AutoDock to simulate interactions with targets like EGFR or tubulin (RMSD <2.0 Å indicates reliable poses) .

Data Contradiction and Resolution

Q. Q7. Conflicting reports exist on the compound’s solubility in polar solvents. How can this be resolved experimentally?

Methodological Answer:

Q. Q8. How should researchers address discrepancies in reported biological activity across structural analogs?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.